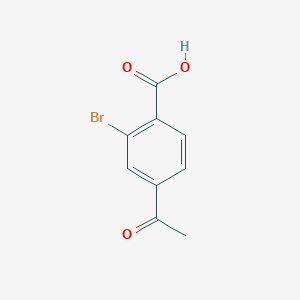![molecular formula C11H13N3O3 B2713838 Tert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate CAS No. 1820739-67-0](/img/structure/B2713838.png)
Tert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate is an organic compound with the molecular formula C₁₁H₁₅N₃O₃ . It belongs to the class of pyrrolo[2,3-d]pyrimidines , which are aromatic heteropolycyclic compounds containing a pyrrolo[2,3-d]pyrimidine ring system. This ring system has three nitrogen atoms at the 1-, 5-, and 7-positions . The compound’s systematic name is 2-Methyl-2-propanyl 4-oxo-1,4,5,7-tetrahydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolo[2,3-d]pyrimidine core with a tert-butyl ester group attached to the 6-position. The compound’s 3D structure can be visualized here .科学的研究の応用
Crystal Structure and Symmetry Analysis :
- The crystal structure of a molecule closely related to Tert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate, specifically tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, has been reported. This study highlights the molecule's mirror symmetry and chair conformation, which is crucial for understanding its chemical properties and potential applications (Dong et al., 1999).
Synthesis and Interaction Studies :
- Research on the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with tert-butylglycinate, a compound similar to this compound, has been conducted. This study provides insights into the synthesis of novel derivatives and their potential as biologically active compounds (Zinchenko et al., 2018).
Cyclization Studies :
- A study on the cyclization of 6-arylethynylpyrimidine-5-carbaldehydes with tert-butylamine, related to the compound , has been conducted. This research offers insights into the efficient preparation of pyrido[4,3-d]pyrimidines, which are of interest for their potential applications in various chemical processes (Čikotienė et al., 2009).
Catalysis and Synthesis :
- A study on the photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, which is structurally related to this compound, reveals a novel cascade pathway for assembling 3-aminochromones. This work has significant implications for the synthesis of diverse amino pyrimidines (Wang et al., 2022).
Material Science Applications :
- In the field of material science, the introduction of tert-butyl side groups, as in the case of this compound, into polyimides has been shown to increase interchain distance and decrease intermolecular force. This results in polymers with low dielectric constants and high organosolubility, crucial properties for advanced materials (Chern & Tsai, 2008).
特性
IUPAC Name |
tert-butyl 4-oxo-3H-pyrrolo[2,3-d]pyrimidine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-11(2,3)17-10(16)14-5-4-7-8(14)12-6-13-9(7)15/h4-6H,1-3H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECVZDFNZMOMTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1N=CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride](/img/structure/B2713755.png)


![1,7-Dimethyl-8-benzyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-d ione](/img/structure/B2713758.png)


![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2713763.png)

![2-[(4-Ethoxyphenyl)methylene]-7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b] furan-3-one](/img/structure/B2713766.png)





